1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
This compound belongs to the tetrahydroquinazoline-thione class, characterized by a partially saturated quinazoline core with a thione group at position 4.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-21-13-12-17(16-22(21)28-2)14-15-26-20-11-7-6-10-19(20)24(29)25-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJKOSDBSNJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be achieved through various synthetic routes. One common method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. In this case, the starting materials include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction proceeds through a sequence of cycloaddition and N-furoylation processes . The structure of the compound is then fully characterized using techniques such as IR, 1H-NMR, 13C-NMR, and X-ray diffraction.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace the thione group. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer and antioxidant agent. Studies have demonstrated its cytotoxicity against various cancer cell lines, including HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cells . Additionally, it exhibits antioxidant properties, making it a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it has been shown to interact with the dopamine receptor D2, influencing its binding affinity and pharmacokinetic properties . This interaction can lead to various biological effects, including anticancer and antioxidant activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related tetrahydroquinazoline-thione derivatives, highlighting key differences in substituents, molecular formulae, and molar masses:
Key Observations:
This could enhance solubility in polar solvents or interactions with biological targets.
Structural Saturation :
- The hexahydroquinazoline derivative () features a fully saturated six-membered ring, which may confer greater conformational flexibility compared to the partially saturated tetrahydroquinazoline core. This could influence binding affinity in pharmacological contexts.
Thione Reactivity: The thione group (-C=S) is a critical site for nucleophilic reactions or metal coordination. Analogous dihydropyrimidinone-thiones in (e.g., compounds 4r–4t) demonstrate that electron-withdrawing substituents (e.g., nitro groups in 4s) lower melting points (205–207°C) compared to electron-donating groups (e.g., methoxy in 4t, 153–155°C). This trend may extend to tetrahydroquinazoline-thiones, where substituents modulate thermal stability .
Research Findings and Limitations
- Spectral Data: While the target compound’s spectral data (e.g., NMR, IR) are unavailable, analogs like 1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione () and dihydropyrimidinone-thiones () provide reference benchmarks. For example, thione-containing compounds typically exhibit IR absorption near 1200–1250 cm⁻¹ (C=S stretch) and distinct ¹H-NMR signals for aromatic protons .
- However, the steric bulk of the 3,4-dimethoxyphenethyl group may require optimized reaction conditions.
- Biological and Material Applications: No direct data on the target compound’s applications are available. However, structurally related compounds are explored for enzyme inhibition (e.g., tyrosinase in ) or as ligands in coordination chemistry due to the thione moiety’s chelating ability.
Biological Activity
1-(3,4-Dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and evaluations.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 378.52 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : Studies have shown that the compound demonstrates significant antiproliferative effects against various cancer cell lines.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways.
Case Studies
A notable study evaluated the antiproliferative effects of the compound on several cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner.
The mechanism by which this compound exerts its antiproliferative effects involves binding to the colchicine-binding site on β-tubulin, leading to disruption of the cytoskeleton and subsequent cell death. This was confirmed through immunofluorescence assays which demonstrated altered microtubule structures in treated cells .
Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.5 |
These findings suggest that the compound may offer protective effects against oxidative damage.
Anti-inflammatory Effects
In vitro studies have also explored the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Inhibition Data
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 65 |
| IL-6 | 10 | 70 |
These results indicate that the compound may be a promising candidate for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation, thionation, and functional group introduction. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 40–100°C) to ensure completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for intermediate stabilization, while aqueous NaOH is used for thione formation .
- Purification : Column chromatography (silica gel, eluent ratios optimized via TLC) or recrystallization (CHCl₃/petroleum ether) ensures high purity .
Q. How can researchers characterize the compound’s structure and purity post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4, phenyl ring integration) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₆N₂O₂S) .
- Chromatography : HPLC with UV detection monitors purity (>98% for biological assays) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the compound’s heterocyclic core .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during functional group modifications?
- Methodological Answer :
- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions to introduce aryl/alkyl groups .
- pH modulation : Adjust reaction pH to 5–6 during thione formation to minimize side products .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for steps like cyclization .
Q. What strategies address low reactivity of the tetrahydroquinazoline-thione core in cross-coupling reactions?
- Methodological Answer :
- Activating agents : Use Boc-anhydride to protect amine groups, enhancing electrophilicity at the thione sulfur .
- Directed ortho-metalation : Employ LiTMP to functionalize the phenyl ring at specific positions .
- Computational guidance : DFT calculations predict reactive sites (e.g., sulfur’s nucleophilicity) for targeted modifications .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Metabolic stability testing : Incubate the compound with liver microsomes to rule out rapid degradation .
- Structural analogs : Compare activity profiles of derivatives (e.g., methoxy vs. nitro substituents) to identify SAR trends .
Q. What computational tools are effective for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train datasets on IC₅₀ values of analogs to predict bioactivity .
Q. How can stability under physiological conditions be evaluated for preclinical development?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : UPLC-PDA tracks degradation products; stability-indicating methods ensure specificity .
- Plasma stability : Incubate with human plasma (37°C, 24 h) and quantify parent compound via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
